
4-(4-Bromophenoxy)benzonitrile
Overview
Description
4-(4-Bromophenoxy)benzonitrile is an organic compound with the molecular formula C₁₃H₈BrNO It is a derivative of benzonitrile, where a bromophenoxy group is attached to the benzene ring
Preparation Methods
4-(4-Bromophenoxy)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromophenol with 4-fluorobenzonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Chemical Reactions Analysis
4-(4-Bromophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromophenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
4-(4-Bromophenoxy)benzonitrile can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenoxy)benzonitrile: Similar structure but with a methyl group instead of bromine.
4-(4-Fluorophenoxy)benzonitrile: Similar structure but with a fluorine atom instead of bromine.
Biological Activity
4-(4-Bromophenoxy)benzonitrile (CAS No. 330792-93-3) is an organic compound characterized by its molecular formula C₁₃H₈BrNO. It features a bromine atom attached to a phenoxy group, which is further connected to a benzonitrile moiety. This unique structural arrangement allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science. Recent studies have begun to elucidate its biological activities, particularly its interactions with enzymes and potential therapeutic applications.
This compound is synthesized through various methods that leverage the reactivity of the bromine atom and the electrophilic nature of the benzonitrile moiety. The compound can undergo nucleophilic substitution reactions, where the bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles such as amines or thiols.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Enzyme Interactions : The compound has been studied for its interactions with specific enzymes, which may lead to the development of novel therapeutic agents targeting these biological pathways.
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in drug development .
- Cancer Research : Some studies indicate that compounds similar to this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated .
The mechanism of action for this compound involves its ability to undergo nucleophilic substitution reactions. The presence of the bromine atom enhances its electrophilicity, allowing it to interact with biological targets effectively. This reactivity can facilitate the design of inhibitors for specific enzymes or receptors involved in disease processes .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of benzonitrile, including this compound, for their antibacterial activity against several strains of bacteria. Results indicated that certain modifications to the compound enhanced its efficacy against Gram-positive bacteria .
- Cancer Cell Proliferation : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines. Further research is needed to identify the precise pathways affected by this compound and its derivatives .
Comparative Analysis
To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is provided below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₃H₈BrNO | Bromine substituent; potential enzyme inhibitor |
2-(4-Chlorophenoxy)benzonitrile | C₁₃H₈ClNO | Chlorine instead of bromine |
2-(4-Fluorophenoxy)benzonitrile | C₁₃H₈FNO | Fluorine instead of bromine |
2-(4-Iodophenoxy)benzonitrile | C₁₃H₈INO | Iodine instead of bromine |
This table highlights how variations in halogen substituents can influence the biological activity and reactivity profiles of these compounds.
Properties
IUPAC Name |
4-(4-bromophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRIGCPVWWYVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625091 | |
Record name | 4-(4-Bromophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-93-3 | |
Record name | 4-(4-Bromophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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